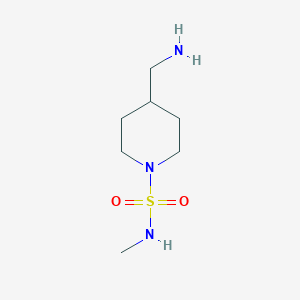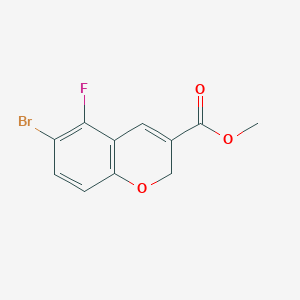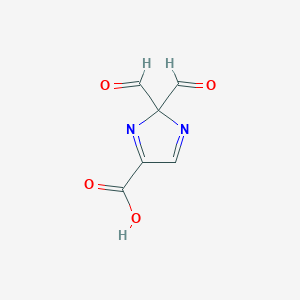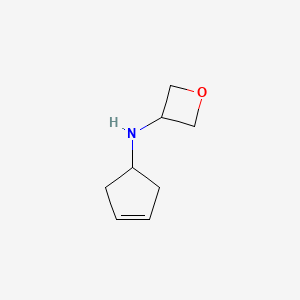
Sodium 2,5-dioxopyrrolidin-1-yl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,5-dioxopyrrolidin-1-yl sulfate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a sulfate group, making it a versatile reagent in synthetic chemistry and biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,5-dioxopyrrolidin-1-yl sulfate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with sodium sulfate under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction is usually conducted at room temperature, and the product is purified through crystallization or recrystallization techniques .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for the efficient and consistent production of the compound. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2,5-dioxopyrrolidin-1-yl sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which are useful in different chemical processes.
Reduction: It can also be reduced under specific conditions to yield reduced forms that have distinct properties and applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles, including amines and thiols, are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Sodium 2,5-dioxopyrrolidin-1-yl sulfate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Sodium 2,5-dioxopyrrolidin-1-yl sulfate involves its interaction with specific molecular targets. In biochemical applications, the compound acts as a crosslinking agent, forming covalent bonds with amino groups in proteins. This crosslinking ability is crucial for studying protein structures and interactions. In medicinal chemistry, its derivatives interact with voltage-gated sodium channels and calcium channels, which are essential for their anticonvulsant and analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Sodium 2,5-dioxopyrrolidin-1-yl sulfate can be compared with other similar compounds, such as:
N-Benzyl-2,5-dioxopyrrolidin-1-yl propanamide: This compound has shown potent anticonvulsant activity and is used in the development of new antiepileptic drugs.
2,5-Dioxopyrrolidin-1-yl butyrate: Known for its analgesic properties, this compound is used in pain management research.
2,5-Dioxopyrrolidin-1-yl acrylate: Utilized as a protein crosslinking agent, it is valuable in studying protein modifications and interactions.
The uniqueness of this compound lies in its versatile applications across different fields, making it a valuable compound in both research and industrial settings.
Eigenschaften
Molekularformel |
C4H4NNaO6S |
|---|---|
Molekulargewicht |
217.13 g/mol |
IUPAC-Name |
sodium;(2,5-dioxopyrrolidin-1-yl) sulfate |
InChI |
InChI=1S/C4H5NO6S.Na/c6-3-1-2-4(7)5(3)11-12(8,9)10;/h1-2H2,(H,8,9,10);/q;+1/p-1 |
InChI-Schlüssel |
FTYCEDZDHMGYJX-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC(=O)N(C1=O)OS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![13-ethyl-8-(4-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1,3(7),8-triene-6,10,12-trione](/img/structure/B12949157.png)
![2-Methoxy-4'-nitro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12949163.png)
![5-Fluoro-2-azaspiro[3.4]octane](/img/structure/B12949170.png)



![2-Bromo-1-{2-[(2-phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12949213.png)



![Methyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12949231.png)

